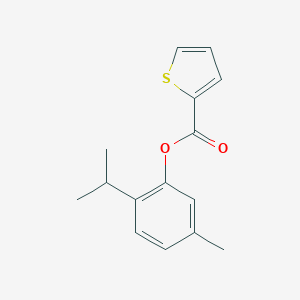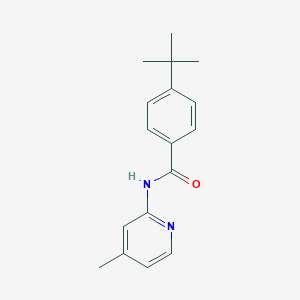
N-(4-acetylphenyl)-2-benzoylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-benzoylbenzamide, commonly known as ABBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABBA is a member of the benzamide family and has a molecular weight of 331.35 g/mol. The compound has a white crystalline appearance and is soluble in organic solvents such as ethanol, methanol, and chloroform. ABBA has been extensively researched for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of ABBA is not fully understood, but studies have shown that it interacts with various cellular targets, including DNA, proteins, and enzymes. ABBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which causes changes in chromatin structure and gene expression. ABBA has also been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects
ABBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that ABBA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. ABBA has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, ABBA has been shown to enhance plant growth and improve crop yield by increasing photosynthesis and nutrient uptake.
Vorteile Und Einschränkungen Für Laborexperimente
ABBA has several advantages for lab experiments, including its high purity and solubility in organic solvents. ABBA is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, ABBA has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
Future research on ABBA could focus on its potential as an anticancer agent, particularly in combination with other drugs. Studies could also investigate the use of ABBA as a treatment for inflammatory diseases such as arthritis. In agriculture, research could focus on optimizing the use of ABBA to enhance plant growth and improve crop yield. In material science, ABBA could be used as a building block for the synthesis of novel materials with unique properties.
Synthesemethoden
The synthesis of ABBA involves the reaction of 4-acetylphenyl isocyanate with 2-hydroxybenzophenone in the presence of a catalyst. The reaction takes place in a solvent such as diethyl ether or dichloromethane and is typically carried out under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain pure ABBA.
Wissenschaftliche Forschungsanwendungen
ABBA has been studied for its potential application in various fields such as medicine, agriculture, and material science. In medicine, ABBA has shown promising results as an anticancer agent. Studies have shown that ABBA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. ABBA has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In agriculture, ABBA has been studied for its ability to enhance plant growth and improve crop yield. In material science, ABBA has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
Molekularformel |
C22H17NO3 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)-2-benzoylbenzamide |
InChI |
InChI=1S/C22H17NO3/c1-15(24)16-11-13-18(14-12-16)23-22(26)20-10-6-5-9-19(20)21(25)17-7-3-2-4-8-17/h2-14H,1H3,(H,23,26) |
InChI-Schlüssel |
KFVIADQVHIZTCC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B291859.png)
